sodium;benzenesulfonate
Description
Chemical Structure and Synthesis:
Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic salt comprising a benzene ring linked to a sulfonate group (-SO₃⁻) and a sodium counterion. It is synthesized via sulfonation of benzene using sulfuric acid or its derivatives, followed by neutralization with sodium hydroxide or carbonate . This compound exhibits surfactant properties, water solubility, and thermal stability, enabling applications in pharmaceuticals, materials science (e.g., perovskite solar cells), and organic synthesis .
Properties
IUPAC Name |
sodium;benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSDGDXXBZSFTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
Chlorosulfonic acid (HSOCl) is a highly efficient sulfonating agent due to its reactivity and selectivity. In a typical procedure, benzene reacts with chlorosulfonic acid at controlled temperatures (5–15°C) to minimize side reactions such as polysulfonation. The molar ratio of benzene to chlorosulfonic acid is maintained between 1:1.05 and 1:1.1, ensuring complete conversion of benzene while avoiding excess acid waste. For instance, a 1:1.1 molar ratio at 10°C yields benzenesulfonic acid with >95% purity, as confirmed by gas chromatography.
Sulfuric Acid and Oleum-Based Sulfonation
Concentrated sulfuric acid (HSO) or oleum (HSO) are cost-effective alternatives, though they require higher temperatures (50–100°C) and longer reaction times. The use of oleum enhances sulfonation efficiency by generating additional SO radicals, but it introduces challenges in handling corrosive byproducts. Post-reaction, excess acid is neutralized with sodium hydroxide, forming sodium sulfate (NaSO) as a common impurity.
Neutralization Techniques for Sodium Benzenesulfonate Production
Neutralization of benzenesulfonic acid with sodium hydroxide (NaOH) is a pivotal step to obtain the sodium salt. Process parameters such as alkali concentration, temperature, and additives significantly influence product quality.
High-Concentration Alkali Neutralization
Using NaOH solutions at 45–55% concentration enables efficient neutralization while minimizing water content in the final product. Stirring speeds ≥100 rpm ensure homogeneous mixing and prevent localized overheating, which can degrade the sulfonate group. For example, neutralizing benzenesulfonic acid with 50% NaOH at 80°C and 110 rpm yields sodium benzenesulfonate with a residual moisture content of <5%.
Additive-Enhanced Neutralization
Incorporating ultrafine silicon dioxide (SiO) at 2–5% of the reaction mass mitigates the hygroscopicity of sodium benzenesulfonate, improving its handling and storage stability. SiO forms a protective coating on the sulfonate particles, reducing water absorption by up to 40%. Additionally, calcium chloride (CaCl) is added during neutralization to precipitate sulfate ions as calcium sulfate (CaSO), lowering NaSO impurities to <1%.
Purification and Drying Protocols
Post-neutralization purification ensures the removal of byproducts and unreacted reagents, while drying methods dictate the physical properties of the final product.
Filtration and Precipitation
Post-neutralization slurries are filtered to remove insoluble CaSO or SiO additives. Ethanol and petroleum ether washes further purify the product, reducing free oil content to <2%. For instance, a 1:3 (w/w) ethanol-to-product wash removes 98% of residual chlorosulfonic acid.
Vacuum and Fluidized Bed Drying
Vacuum drying at 60–80°C reduces moisture content by 8–10%, followed by grinding to achieve a uniform particle size. Fluidized bed drying at 80–110°C with cold air blasts finalizes the process, yielding free-flowing powder with ≤3% moisture. This two-stage drying approach enhances product stability and prevents caking.
Comparative Analysis of Preparation Methods
Industrial-Scale Optimization Strategies
Catalytic Alkylation-Sulfonation Integration
While alkylation is omitted for sodium benzenesulfonate, integrated processes for alkyl derivatives (e.g., sodium dodecylbenzenesulfonate) demonstrate the scalability of sulfonation-neutralization sequences. For example, a continuous stirred-tank reactor (CSTR) system achieves a production capacity of 10,000 metric tons/year with 98% yield.
Environmental and Economic Considerations
Chlorosulfonic acid methods generate HCl gas, necessitating scrubbers for emission control. In contrast, sulfuric acid routes produce NaSO waste, which is mitigated by CaCl precipitation. Energy consumption for fluidized bed drying (15–20 kWh/ton) is 30% lower than spray drying, underscoring its economic viability .
Chemical Reactions Analysis
Desulfonation to Phenol
Heating sodium benzenesulfonate in the presence of a strong base (e.g., NaOH) at elevated temperatures induces desulfonation, yielding phenol after acidic workup2 .
Reaction Scheme:
Key Features:
-
Reversibility : Sulfonation of benzene is reversible under acidic conditions, but desulfonation via strong base is irreversible .
-
Mechanism : The process involves nucleophilic aromatic substitution (NAS), where hydroxide ions attack the sulfonate group, leading to cleavage of the C–S bond .
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Historical Significance : This reaction was the primary industrial route to phenol before modern catalytic methods .
Role in Adsorption and Ion Exchange
Sodium benzenesulfonate enhances the adsorption capacity of polypyrrole-modified activated carbon (PFB-GAC) for sulfate () removal :
Experimental Findings:
| Parameter | PFB-GAC with Sodium Benzenesulfonate | Unmodified GAC | Polypyrrole-Modified GAC (No Benzenesulfonate) |
|---|---|---|---|
| Adsorption Capacity | 23.05 mg/g | 2.88 mg/g | 11.52 mg/g |
| Optimal pH | 2–4 | — | — |
| Regeneration Efficiency | >90% (using NH₃·H₂O) | — | — |
Mechanistic Insights:
-
Surface Modification : Sodium benzenesulfonate introduces imino groups (–NH–) into the polypyrrole matrix, increasing sites for ion exchange .
-
Kinetics : Adsorption follows pseudo-second-order kinetics, indicating chemisorption dominates .
Comparison with Related Sulfonates
Side Reactions and Challenges
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₅SO₃Na
- Molar Mass : 180.16 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water; slightly soluble in hot ethanol
- Density : 1.124 g/mL at 25 °C
Scientific Research Applications
Sodium benzenesulfonate is utilized in diverse fields, including environmental science, materials engineering, and pharmaceuticals. Below are detailed applications:
Wastewater Treatment
Sodium benzenesulfonate has been investigated for its effectiveness in enhancing the adsorption capacity of activated carbon for sulfate ions. A study demonstrated that doping granular activated carbon with sodium benzenesulfonate significantly improved its sulfate removal efficiency, achieving an adsorption capacity of 23.05 mg/g under optimal conditions .
| Parameter | Value |
|---|---|
| GAC Dosage | 2.5 g |
| Pyrrole Concentration | 1 mol/L |
| Adsorption Capacity | 23.05 mg/g |
| Optimal Conditions | Acidic pH, high sulfate concentration |
Synthesis of Polymers
Sodium benzenesulfonate is employed as an electrolyte in the formation of polypyrrole coatings on stainless steel. This application highlights its role in modifying surface properties for enhanced corrosion resistance and conductivity .
Surfactant in Detergents
As a surfactant, sodium benzenesulfonate is widely used in laundry detergents and cleaning products. It functions by reducing surface tension, allowing for better soil removal during washing processes. Its foaming properties can be controlled to optimize cleaning efficiency .
| Product Type | Functionality |
|---|---|
| Laundry Detergents | Soil removal |
| Cleaning Agents | Emulsification |
Chemical Intermediates
Sodium benzenesulfonate serves as a precursor for various chemical syntheses, including dyes and pesticides. Its ability to react with other compounds makes it valuable in the production of specialty chemicals .
Case Study 1: Environmental Remediation
A study focused on the degradation of sodium dodecyl benzene sulfonate (a related compound) showed that solar-mediated processes could effectively treat wastewater containing this surfactant. The research indicated that desulfonation followed by aromatic-ring opening was crucial for effective degradation, providing insights into potential remediation strategies for similar compounds .
Case Study 2: Polymer Coating Enhancement
Research on polypyrrole-modified activated carbon highlighted that incorporating sodium benzenesulfonate not only improved ion exchange capabilities but also enhanced the material's overall adsorption performance for pollutants like sulfate ions . This demonstrates its utility in developing advanced materials for environmental applications.
Mechanism of Action
The mechanism of action of sodium benzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the interaction between molecules. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability . The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Key Properties :
- Solubility : High aqueous solubility (e.g., derivatives like Acid Orange 7 exhibit 116 g/L solubility at 30°C ).
- Thermal Behavior : Stability as a sodium salt contrasts with its sulfonic acid and methyl ester derivatives, which have distinct decomposition profiles .
- Functional Role: Acts as a passivator in photovoltaics, reducing non-radiative recombination and enhancing device efficiency .
Comparative Analysis with Structurally Related Sulfonates
Sodium Dodecyl Benzenesulfonate (SDBS)
Functional Differences :
Sodium p-Toluenesulfonate
Alkylnaphthalene Sulfonates
Key Insight :
Sodium Caprylate (Na Caprylate)
Physiological Contrast :
Q & A
Q. What are the established laboratory synthesis methods for sodium benzenesulfonate?
Sodium benzenesulfonate is typically synthesized via sulfonation of benzene or derivatives using sulfuric acid or its anhydride, followed by neutralization with sodium hydroxide or carbonate . For specialized applications, such as antitumor agent synthesis, a protocol involving alkynes, Togni reagent, and sodium benzenesulfonate in DMSO under nitrogen atmosphere is employed. Reaction monitoring via TLC and purification via flash chromatography ensures reproducibility .
Q. Which analytical techniques are optimal for characterizing sodium benzenesulfonate purity and structure?
- Titration : Non-aqueous titration methods, adapted from sodium benzoate protocols, can quantify purity but require careful calibration to avoid interference from impurities .
- X-ray Diffraction (XRD) : Used to analyze crystal structures, such as α-cyclodextrin-sodium benzenesulfonate complexes, revealing hydrogen bonding between sulfonate groups and cyclodextrin hydroxyls .
- Spectroscopy : Mass spectrometry (e.g., m/z 177 for sodium benzenesulfonate) confirms molecular weight and fragmentation patterns .
Q. How does sodium benzenesulfonate function in buffer systems?
As a conjugate base of benzenesulfonic acid (pKa ~0.7), sodium benzenesulfonate stabilizes pH in acidic environments. For example, adding 0.100 M sodium benzenesulfonate to a 0.286 M benzenesulfonic acid solution significantly buffers pH, which can be calculated using the Henderson-Hasselbalch equation .
Advanced Research Questions
Q. What mechanistic role does sodium benzenesulfonate play in organic synthesis?
In palladium-catalyzed reactions, sodium benzenesulfonate acts as a sulfonating agent or stabilizer. For instance, it facilitates the synthesis of (E)-trifluoromethyl vinylsulfones by reacting with alkynes and Togni reagent, with DMSO enhancing reaction efficiency . Its surfactant properties also aid in micelle formation, improving reaction homogeneity .
Q. How can researchers resolve contradictions in reported synthesis yields or purity data?
- Reproducibility Checks : Follow standardized protocols (e.g., solvent purity, inert atmosphere) as outlined in synthesis literature .
- Data Cross-Validation : Use multiple analytical methods (e.g., HPLC for purity, XRD for structural confirmation) to address discrepancies .
- Meta-Analysis : Compare findings against peer-reviewed studies, emphasizing methods with detailed supplementary data .
Q. What advanced applications exist for sodium benzenesulfonate in materials science?
Sodium benzenesulfonate forms stimuli-responsive layered double hydroxides (LDHs) with magnetic properties. For example, cobalt-aluminum LDHs intercalated with sodium benzenesulfonate exhibit "breathing" behavior under CO₂ exposure, relevant for gas storage or sensors . Its complexation with α-cyclodextrin also enables drug delivery system design .
Q. How does sodium benzenesulfonate contribute to environmental remediation studies?
It enhances microbial decolorization of sulfonated diazo dyes (e.g., C.I. Direct Red 81) by acting as an electron shuttle. Studies using Enterococcus faecalis show accelerated dye degradation when sodium benzenesulfonate is present, with LC-MS tracking intermediate metabolites .
Methodological Considerations
Q. What strategies ensure reproducibility in sodium benzenesulfonate-based experiments?
- Detailed Documentation : Include exact reagent ratios, reaction times, and purification steps in main manuscripts, with extended protocols in supplementary materials .
- Negative Controls : For catalytic studies, omit sodium benzenesulfonate to isolate its effect on reaction kinetics .
- Peer Review : Validate novel methods through independent replication studies, citing prior work to contextualize findings .
Q. How should researchers address impurities in sodium benzenesulfonate samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
